5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine

Descripción

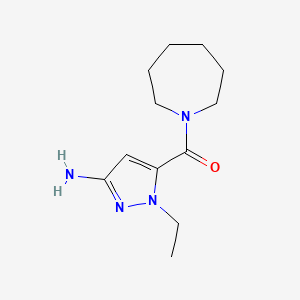

5-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring:

- 1-position: Ethyl group.

- 3-position: Primary amine.

- 5-position: Azepane-1-carbonyl moiety (a seven-membered cyclic amide).

Its synthesis likely involves amide coupling or cyclization strategies, as seen in analogous pyrazole derivatives .

Propiedades

IUPAC Name |

(5-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-2-16-10(9-11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDIZIOCLCGMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the azepane and ethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core. Subsequent functionalization steps introduce the azepane and ethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Aplicaciones Científicas De Investigación

5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analog: 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine

Key Differences :

- 1-position : Methyl vs. ethyl group.

- 5-position : Piperidine (6-membered ring) vs. azepane (7-membered ring).

Implications :

Structural Analog: 1-(Adamantan-1-yl)-1H-pyrazol-3-amine

Key Differences :

- 1-position : Bulky adamantane vs. ethyl.

- 5-position: No substituent vs. azepane carbonyl.

Implications :

Structural Analog: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g)

Key Differences :

- 3-position : Aryl carboxamide vs. primary amine.

- 5-position : Naphthyl vs. azepane carbonyl.

Implications :

- Hydrogen Bonding : The primary amine in the target compound may engage in stronger hydrogen bonding compared to carboxamide derivatives, affecting solubility and receptor interactions .

- Aromaticity : Naphthyl groups enhance π-π stacking, whereas azepane’s aliphatic nature prioritizes hydrophobic interactions .

Structural Analog: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Key Differences :

- 3-position : Chlorophenyl vs. amine.

- 5-position : Amine vs. azepane carbonyl.

Implications :

Comparative Data Table

Q & A

Q. Optimization strategies :

- Temperature control : Reactions involving copper catalysts (e.g., CuBr) for C-N bond formation are best performed at 35–50°C to balance yield and purity .

- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization improve purity, as demonstrated in similar pyrazole syntheses .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers address contradictions in biological activity data caused by structural variations in pyrazole analogs?

Answer:

Contradictions often arise from differences in substituent effects (e.g., azepane vs. piperidine rings) or assay conditions . Methodological approaches include:

-

Comparative SAR Studies :

Substituent Biological Activity Trend Source Azepane-1-carbonyl Enhanced metabolic stability vs. piperidine analogs Ethyl group at N1 Increased lipophilicity and membrane permeability -

Standardized Assays : Use consistent in vitro models (e.g., hepatic microsomes for metabolic stability ) to minimize variability.

Advanced: What experimental models are suitable for evaluating the pharmacokinetic (PK) and toxicological profiles of this compound?

Answer:

- In Vitro Models :

- Hepatic Microsomes : Assess metabolic stability (e.g., half-life and CYP450 inhibition) .

- Caco-2 Cells : Measure intestinal permeability .

- In Vivo Models :

Methodological: What strategies improve the metabolic stability of this compound during lead optimization?

Answer:

- Structural Modifications :

- Replace labile groups (e.g., morpholine with azepane) to reduce oxidative metabolism .

- Introduce fluorine atoms to block metabolic hot spots .

- Prodrug Approaches : Mask polar functional groups (e.g., amine) with acetyl or carbamate moieties .

- Enzymatic Stability Assays : Use human liver microsomes to identify vulnerable sites and guide synthetic modifications .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

Answer:

- Molecular Docking : Predict binding modes to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .

- MD Simulations : Study conformational stability of the azepane-pyrazole scaffold in aqueous and lipid environments .

- QSAR Models : Corrogate electronic (e.g., logP) and steric parameters with biological activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.